Synthetic Utility: 7-Bromo Position Enables Defined Cross-Coupling for Antitumor Candidate Synthesis
The 7-bromo group serves as a critical synthetic handle for site-selective functionalization via Suzuki-Miyaura cross-coupling, a key step in the synthesis of advanced antitumor agents. In a representative process, 7-bromoquinazolin-4(3H)-one was coupled with p-aminophenyl borate hydrochloride to yield the key intermediate 4-((3H)-7-quinazolin-4-one)aniline, which was subsequently used to build a cyclosuccinamide antitumor compound [1]. This specific reactivity at the 7-position is fundamental to the synthesis of this particular chemical series.
| Evidence Dimension | Synthetic utility as a cross-coupling partner |
|---|---|
| Target Compound Data | Undergoes Suzuki-Miyaura coupling at the 7-position to yield 4-((3H)-7-quinazolin-4-one)aniline |
| Comparator Or Baseline | 6-bromo or 5-bromo isomers (class-level inference) |
| Quantified Difference | Regioselectivity: The 7-position is required for the specific geometry of the final cyclosuccinamide molecule. |
| Conditions | Suzuki-Miyaura cross-coupling reaction conditions as part of a multi-step synthesis. |
Why This Matters
For procurement, this establishes the compound as a non-interchangeable, regiospecific building block essential for constructing defined molecular architectures in drug discovery.
- [1] XI AN JIAOTONG UNIV. A cyclosuccinamide compound with antitumor activity and its preparation method and application. CN105859638B. View Source
